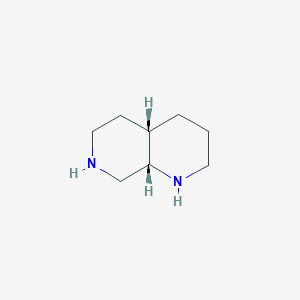

cis-Decahydro-1,7-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

New 1,6-disubstituted trans-decahydro-1,6-naphthyridines were synthesized by stereoselective nucleophilic addition of hydride and cyanide ions to 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridines . Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been prepared by reduction of the respective naphthyridines with sodium and ethanol .

Molecular Structure Analysis

The molecular formula of “cis-Decahydro-1,7-naphthyridine” is C8H16N2. The molecular weight is 140.23 g/mol.

Chemical Reactions Analysis

The reactivity of naphthyridines has been studied extensively. For example, tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .

Wissenschaftliche Forschungsanwendungen

1. Anti-HIV Activity

cis-Decahydro-1,7-naphthyridine derivatives have been studied for their potential anti-HIV activity. This was identified in a study where trans-decahydro-1,6-naphthyridine derivatives exhibited anti-HIV properties (Esipova et al., 2006).

2. Glass-Forming Liquid Dynamics

The dielectric relaxation of cis/trans-decahydro-naphthalene (decalin) in its supercooled regime was studied, highlighting its extremely high fragility and wide distribution of relaxation times. This research contributes to our understanding of molecular organic liquids and their dynamics (Duvvuri & Richert, 2002).

3. Antitumor Applications

cis-Decahydro-1,7-naphthyridine derivatives have been explored in the context of antitumor applications. For example, a PtII complex containing the naphthyridine ligand demonstrated in vitro antitumor activity in various tumor cell lines (Margiotta et al., 2014).

4. Development of Novel Medications

cis-Decahydro-1,7-naphthyridine derivatives have been used in the development of new medications, such as TAK-828F, a potent, selective, and orally available novel retinoic acid receptor-related orphan receptor γt inverse agonist (Kono et al., 2018).

5. Dimetal Chemistry

The naphthyridine group, including cis-Decahydro-1,7-naphthyridine, has applications in dimetal chemistry, demonstrating its versatility in this field (Bera et al., 2009).

6. Photophysical Applications

cis-Decahydro-1,7-naphthyridine derivatives have been used in the synthesis of dirhodium complexes with potential applications in p- and n-type semiconductor applications and harvesting of low-energy light for photochemical reactions (Whittemore et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The synthesis, reactivity, and applications of naphthyridines, including “cis-Decahydro-1,7-naphthyridine”, have been the focus of research in the last 18 years . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

Eigenschaften

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYWYIBCMNHXFE-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCNCC2NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CCNC[C@H]2NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Decahydro-1,7-naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)